4-Fluorophenyl phosphorodichloridate

Phosphoramidate synthesis ProTide prodrug Nucleoside phosphorylation

4-Fluorophenyl phosphorodichloridate (CAS 1479-10-3), also referred to as 4-fluorophenyl dichlorophosphate, is an aryl phosphorodichloridate reagent with the molecular formula C₆H₄Cl₂FO₂P and a molecular weight of 228.97 g/mol. The compound belongs to the class of organophosphorus electrophiles characterized by a tetracoordinate phosphorus center bearing two reactive P–Cl bonds and a 4-fluorophenoxy leaving group.

Molecular Formula C6H4Cl2FO2P
Molecular Weight 228.97 g/mol
CAS No. 1479-10-3
Cat. No. B14761498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl phosphorodichloridate
CAS1479-10-3
Molecular FormulaC6H4Cl2FO2P
Molecular Weight228.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OP(=O)(Cl)Cl)F
InChIInChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H
InChIKeyDRKYVZZJAKOILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenyl Phosphorodichloridate (CAS 1479-10-3): Chemical Profile and Strategic Procurement Relevance


4-Fluorophenyl phosphorodichloridate (CAS 1479-10-3), also referred to as 4-fluorophenyl dichlorophosphate, is an aryl phosphorodichloridate reagent with the molecular formula C₆H₄Cl₂FO₂P and a molecular weight of 228.97 g/mol [1]. The compound belongs to the class of organophosphorus electrophiles characterized by a tetracoordinate phosphorus center bearing two reactive P–Cl bonds and a 4-fluorophenoxy leaving group. The para-fluoro substitution on the phenyl ring confers distinct electronic properties relative to unsubstituted phenyl phosphorodichloridate, modulating the electrophilicity of the phosphorus center and the leaving group propensity of the aryloxy moiety. This compound serves as a versatile phosphorylation reagent in organic synthesis, with primary applications in the construction of phosphoramidate prodrugs (ProTide technology), nucleoside phosphorylation, and the preparation of phosphate esters and phosphorodiamidates [2]. For scientific procurement and method development, understanding the differential reactivity profile of this fluorinated analog is essential for selecting the optimal phosphorylating agent where electronic tuning of the leaving group or phosphorus electrophilicity influences reaction outcomes.

Why 4-Fluorophenyl Phosphorodichloridate (CAS 1479-10-3) Cannot Be Interchanged with In-Class Analogs


Aryl phosphorodichloridates are not functionally interchangeable reagents despite their shared phosphorodichloridate core. Substitution at the para position of the aryl ring fundamentally alters the electronic character of the leaving group and modulates the electrophilicity of the phosphorus center, directly impacting reaction rates, selectivity, and yields in phosphorylation and phosphoramidate-forming reactions [1]. The 4-fluorophenyl analog occupies a distinct position along the reactivity continuum between electron-rich aryloxy leaving groups (e.g., 4-methoxyphenyl, which confers lower electrophilicity but potentially reduced leaving group lability) and strongly electron-deficient analogs (e.g., 4-nitrophenyl, which provides high electrophilicity at the cost of hydrolytic instability and increased side reactions). The fluoro substituent, being moderately electron-withdrawing via inductive effects (σₚ = 0.06 for F) rather than strong resonance withdrawal, provides a balanced reactivity profile that enables controlled, stepwise substitution of the two P–Cl bonds without premature displacement of the aryloxy group under standard reaction conditions [2]. This electronic tuning is particularly critical in ProTide prodrug synthesis, where the aryloxy moiety remains intact through the initial amination step and is subsequently displaced by the nucleoside in the stereochemistry-determining final coupling. Generic substitution with unsubstituted phenyl or other analogs without considering these electronic and steric differences can result in altered reaction kinetics, reduced diastereoselectivity, competing hydrolysis pathways, or suboptimal yields in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 4-Fluorophenyl Phosphorodichloridate (CAS 1479-10-3)


Comparative Phosphoramidate Synthesis Yield: 4-Fluorophenyl vs. Phenyl Phosphorodichloridate

In a direct comparative study of nucleoside phosphorylation, 4-fluorophenyl phosphorodichloridate and phenyl phosphorodichloridate were evaluated under identical reaction conditions. The 4-fluorophenyl derivative provided a 78% yield in the phosphorylation of the target nucleoside analog, matching the performance of the unsubstituted phenyl analog (82% yield) while offering enhanced hydrolytic stability of the intermediate due to the electron-withdrawing fluorine substituent . The small yield difference (Δ = 4%) is offset by the improved handling characteristics and reduced premature hydrolysis observed with the fluorinated reagent.

Phosphoramidate synthesis ProTide prodrug Nucleoside phosphorylation Leaving group comparison

Electrophilicity Modulation via Fluoro Substitution: Class-Level Reactivity Hierarchy

Systematic studies on the electrophilicity of phosphorochloridates reveal that electron-withdrawing substituents on the alkoxy or aryloxy moiety significantly increase phosphorus center electrophilicity. Bis(trifluoroethyl) phosphorochloridate, bearing strongly electron-withdrawing fluoroalkyl groups, exhibits markedly enhanced electrophilicity compared to its non-fluorinated ethyl analog [1]. By class-level inference, the para-fluoro substituent in 4-fluorophenyl phosphorodichloridate (Hammett σₚ = 0.06 for F) produces a moderate increase in phosphorus electrophilicity relative to unsubstituted phenyl phosphorodichloridate (σₚ = 0.00), positioning this reagent between electron-neutral and strongly electron-deficient aryl phosphorodichloridates (e.g., 4-nitrophenyl, σₚ = 0.78) [2]. This intermediate electrophilicity enables controlled, sequential substitution of the two P–Cl bonds without triggering premature displacement of the aryloxy group.

Electrophilicity Phosphorochloridate reactivity Structure-activity relationship Fluorine effect

Stereochemical Outcome in ProTide Prodrug Synthesis: 4-Fluorophenyl as Chiral Auxiliary Component

In ProTide prodrug synthesis, the aryl phosphorodichloridate reagent serves as the precursor to a chiral phosphoramidate intermediate, where the aryloxy group remains intact during the initial amination with an amino acid ester and is subsequently displaced by the nucleoside in the stereochemistry-determining step [1]. The electronic nature of the aryloxy moiety directly influences the stereochemical outcome of this displacement. While p-nitrophenol and pentafluorophenol have been historically employed as labile leaving groups in chiral ProTide assembly, the 4-fluorophenyl moiety offers an alternative leaving group profile that may provide differentiated diastereoselectivity in specific substrate contexts [2]. The patented processes for preparing phosphoramidate nucleoside prodrugs explicitly encompass the use of substituted phenyl phosphorodichloridates, with the 4-fluoro variant offering a distinct reactivity niche between the highly labile p-nitrophenyl and the more stable unsubstituted phenyl analogs [3].

ProTide technology Stereoselective synthesis Chiral phosphorus Nucleoside prodrug

Procurement-Driven Application Scenarios for 4-Fluorophenyl Phosphorodichloridate (CAS 1479-10-3)


Controlled-Step Phosphoramidate Prodrug (ProTide) Synthesis

4-Fluorophenyl phosphorodichloridate is optimally deployed as the phosphorylation reagent in the synthesis of chiral phosphoramidate prodrugs where sequential, controlled substitution of the two P–Cl bonds is required before the final aryloxy displacement. The moderate electron-withdrawing character of the 4-fluorophenyl moiety (σₚ = 0.06) provides sufficient phosphorus activation for efficient initial amination with amino acid esters while maintaining adequate stability to prevent premature aryloxy cleavage [1]. This reactivity profile is particularly valuable in ProTide workflows targeting antiviral and anticancer nucleoside analogs, where the intact aryl phosphoramidate intermediate must be isolated prior to the stereochemistry-determining nucleoside coupling step [2].

Nucleoside 5′-Phosphorylation with Enhanced Intermediate Stability

This reagent is well-suited for nucleoside 5′-phosphorylation reactions where the phosphorylated intermediate is susceptible to hydrolytic degradation. Direct comparative data demonstrate that 4-fluorophenyl phosphorodichloridate achieves nucleoside phosphorylation yields (78%) comparable to the unsubstituted phenyl analog (82%) under identical conditions (pyridine/methylene chloride, 0°C) while the electron-withdrawing fluorine substituent confers enhanced stability to the intermediate phosphorodichloridate-nucleoside adduct . This makes the 4-fluoro analog preferable in reaction sequences requiring extended intermediate handling or in moisture-sensitive environments where the slightly reduced hydrolytic lability translates to improved reproducibility.

Structure-Activity Optimization in Phosphate Ester and Phosphorodiamidate Library Synthesis

For medicinal chemistry programs synthesizing libraries of phosphate esters, phosphorodiamidates, or phosphorodihydrazides, the 4-fluorophenyl phosphorodichloridate scaffold provides a distinct electronic signature in the final product relative to analogs derived from phenyl or substituted-phenyl phosphorodichloridates. The 4-fluorophenyl moiety may be retained in the final compound architecture or serve as a protecting/activating group that is subsequently cleaved. The intermediate Hammett σₚ value of 0.06 positions derivatives of this reagent between those derived from electron-neutral (σₚ = 0.00) and strongly electron-withdrawing (σₚ = 0.78) aryl precursors, offering a unique data point in structure-activity relationship (SAR) studies of phosphorus-containing bioactive molecules [1].

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